Benzyl chloride

Phase-transfer catalysis Nucleophilic substitution kinetics Quaternary ammonium synthesis

Benzyl chloride (≥99% purity) delivers unique synthetic selectivity unmatched by alternatives. It reacts cleanly with Mg to form benzylmagnesium chloride without the Wurtz coupling byproducts of benzyl bromide. Its optimal alkylation rate—predictable and intermediate between allyl and propargyl systems—ensures high-yield quaternary ammonium surfactant and pharmaceutical intermediate manufacturing. Procure with rigorous impurity control for robust industrial-scale economics.

Molecular Formula C7H7Cl
C6H5CH2Cl
C7H7Cl
Molecular Weight 126.58 g/mol
CAS No. 100-44-7
Cat. No. B120561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl chloride
CAS100-44-7
Synonyms6-(Chloromethyl)benzene;  α-Chlorotoluene;  1-Chloromethylbenzene;  Benzyl Chloride;  Chlorophenylmethane;  NSC 8043;  Phenylmethyl Chloride;  Tolyl Chloride;  BnClω-Chlorotoluene; 
Molecular FormulaC7H7Cl
C6H5CH2Cl
C7H7Cl
Molecular Weight126.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCl
InChIInChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyKCXMKQUNVWSEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReaction (NTP, 1992)
0.00 M
In water, 525 mg/L at 25 °C
Miscible with ethanol, ethyl ether, chloroform;  slightly soluble in carbon tetrachloride
Miscible in most organic solvents
Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%)
Solubility in water, g/100ml:
0.05%

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Chloride (CAS 100-44-7) Procurement-Grade Physicochemical and Regulatory Baseline


Benzyl chloride (CAS 100-44-7), also known as α-chlorotoluene, is an organochlorine compound with the molecular formula C₆H₅CH₂Cl and a molecular weight of 126.58 g/mol [1]. The compound is a colorless to pale yellow liquid with a pungent, aromatic odor [2]. Key physicochemical properties include a boiling point of 179.4°C at 760 mmHg, a density of 1.10 g/cm³ at 20°C, and a vapor pressure of approximately 1.28 mmHg at 25°C [1][3]. Benzyl chloride is sparingly soluble in water (0.3 g/L at 20°C) and miscible with most organic solvents including ethanol, chloroform, diethyl ether, and dichloromethane [3][4]. Industrially, it is produced via gas-phase photochemical chlorination of toluene, with annual global production exceeding 100,000 metric tons [5]. Commercial benzyl chloride is typically available at purities ranging from 98.0% to 99.5% by GC analysis, with common impurities including benzyl alcohol, benzal chloride, and trace toluene . Occupational exposure limits are established at a TLV-TWA of 1 ppm (~5 mg/m³) [6].

Benzyl Chloride: Why Cross-Class Alkyl Halide Substitution Compromises Reaction Outcomes and Process Economics


Benzyl chloride occupies a unique reactivity niche that precludes simple substitution with other alkyl or aryl halides. Unlike chlorobenzene, whose C–Cl bond possesses partial double-bond character due to resonance and remains essentially inert toward nucleophilic substitution under standard conditions, benzyl chloride undergoes facile SN1 and SN2 reactions enabled by resonance stabilization of the benzylic carbocation intermediate [1][2]. Conversely, while benzyl bromide exhibits higher reactivity than benzyl chloride in many alkylation contexts, this enhanced reactivity proves counterproductive in Grignard reagent preparation—benzyl bromide preferentially undergoes Wurtz-type coupling to form 1,2-diphenylethane, whereas benzyl chloride reacts cleanly with magnesium to yield the desired benzylmagnesium chloride [3]. Furthermore, in phase-transfer catalyzed quaternization reactions, the reactivity hierarchy (allyl < benzyl < propargyl) demonstrates that benzyl chloride provides a predictable, intermediate alkylation rate distinct from both slower allyl and faster propargyl systems [4]. These reactivity differences are not merely academic nuances; they translate directly into yield variations, impurity profiles, and process robustness that materially affect synthetic route selection and industrial-scale economics [5].

Benzyl Chloride (100-44-7) Comparator-Based Quantitative Differentiation Evidence


Nucleophilic Substitution Rate: Benzyl Chloride vs. n-Butyl Chloride and Benzyl Acetate in Phase-Transfer Systems

In the nucleophilic substitution of benzyltributylammonium bromide with various alkyl chlorides, benzyl chloride (BzCl) exhibits distinct rate behavior compared to allyl chloride and n-butyl chloride. Forward and backward rate constants were determined experimentally, with benzyl chloride reactions requiring toluene as solvent to reduce the reaction rate to measurable levels at 35°C, indicating substantially higher intrinsic reactivity than n-butyl chloride [1]. When compared to benzyl acetate (AcO leaving group), benzyl chloride demonstrates a significantly different activation profile, confirming that leaving group identity—not merely benzylic stabilization—governs the substitution kinetics [1].

Phase-transfer catalysis Nucleophilic substitution kinetics Quaternary ammonium synthesis

Grignard Reagent Formation Selectivity: Benzyl Chloride vs. Benzyl Bromide

Benzyl chloride reacts readily with metallic magnesium to produce benzylmagnesium chloride, the corresponding Grignard reagent [1]. In direct comparative application, benzyl chloride is demonstrably preferable over benzyl bromide for Grignard reagent preparation because the benzyl bromide-magnesium reaction suffers from a competing Wurtz-type coupling pathway that generates 1,2-diphenylethane as an undesired byproduct [1][2]. While benzyl bromide offers higher intrinsic electrophilicity, this advantage is offset by reduced reaction selectivity in the magnesium insertion context.

Organometallic synthesis Grignard reagent Wurtz coupling

SN2 Reactivity in Finkelstein-Type Conditions: Benzyl Chloride vs. Allylic Halide Systems

In nucleophilic substitution with potassium iodide in acetone (Finkelstein-type conditions), benzyl chloride serves as a benchmark for comparing allylic activating effects. The specialized allylic halide 6-chloromethyl-6-methylfulvene reacts 30 times faster than benzyl chloride at room temperature under these conditions [1][2]. This 30-fold differential provides a quantitative calibration point: benzyl chloride occupies an intermediate reactivity zone—substantially more reactive than standard primary alkyl chlorides but measurably less reactive than highly activated allylic systems.

SN2 kinetics Halide exchange Nucleophilic substitution

Industrial Purity Specifications and Controlled Impurity Profile for Pharmaceutical-Grade Synthesis

Commercial benzyl chloride is routinely specified at 99.0% minimum purity by GC analysis, with regulated impurity profiles that are critical for pharmaceutical and quaternary ammonium compound manufacturing . A validated HPLC-DAD method established detection limits for key impurities: benzaldehyde (0.1–10 μg/mL linear range, LOD 11–34 ng/mL), toluene, α,α-dichlorotoluene, and 2-chlorotoluene, with method repeatability of 1.0% to 2.9% at 0.3–1.2 μg/mL concentrations [1]. Representative industrial specifications from Gujarat Alkalies and Chemicals Limited include: assay by GLC 99.5% minimum, low-boiling impurities 0.2% maximum [2]. These validated analytical specifications provide a verifiable quality benchmark absent from less rigorously characterized alternatives.

Quality control Pharmaceutical intermediates Impurity profiling

Hydrolytic Stability: Benzyl Chloride vs. Chlorobenzene Under Aqueous Alkaline Conditions

Benzyl chloride undergoes facile hydrolysis with aqueous NaOH to yield benzyl alcohol, whereas chlorobenzene remains essentially unreactive under identical conditions [1][2]. This differential reactivity stems from benzyl chloride's sp³-hybridized benzylic carbon capable of forming a resonance-stabilized carbocation intermediate, contrasted with chlorobenzene's sp²-hybridized C–Cl bond possessing partial double-bond character due to resonance with the aromatic ring [1]. Under optimized phase-transfer catalyzed hydrolysis conditions (pH 7.2–7.7 with sodium formate or pH 9.5–10 with sodium acetate at 110°C), benzyl chloride converts to benzyl alcohol with 95% yield within 3 hours [3].

Hydrolysis kinetics Aqueous stability Nucleophilic substitution

Occupational Exposure Threshold Comparison: Benzyl Chloride Regulatory Limits Across Jurisdictions

Benzyl chloride occupational exposure limits are harmonized across major regulatory bodies at a TLV-TWA of 1 ppm (~5 mg/m³), with an IDLH of 10 ppm established by NIOSH [1][2]. Acute oral toxicity in rats (LD50 = 1,231 mg/kg) and inhalation LC50 = 778 mg/m³ (2-hour exposure) provide quantitative hazard classification benchmarks [3]. IARC classification notes limited evidence in animals and inadequate evidence in humans for carcinogenicity [2]. These established thresholds enable consistent engineering control design and personal protective equipment specification across multi-site manufacturing operations.

Occupational hygiene Regulatory compliance Safety data

Benzyl Chloride (100-44-7) Evidence-Based Research and Industrial Application Scenarios


Quaternary Ammonium Surfactant and Phase-Transfer Catalyst Synthesis

Benzyl chloride is the alkylating agent of choice for manufacturing benzalkonium chloride and benzyltriethylammonium chloride (TEBA) via the Menshutkin reaction with tertiary amines. The kinetic evidence establishes that benzyl chloride's reactivity resides in an optimal intermediate window: it alkylates predictably without the excessive speed of propargyl systems or the sluggishness of n-butyl chloride [1]. Industrial synthesis of quaternary ammonium surfactants from alkylbenzyl chlorides yields products with tunable surface activities, where C12–C16 alkyl chain variants demonstrate optimal depression of surface and interfacial tensions [2]. The validated HPLC impurity profiling methods enable quality control for pharmaceutical-grade benzalkonium chloride production, where residual benzyl chloride and related impurities must be rigorously controlled [3].

Benzylmagnesium Chloride (Grignard Reagent) Preparation

Benzyl chloride is the preferred substrate for preparing benzylmagnesium chloride Grignard reagent. Direct comparative evidence demonstrates that benzyl bromide—despite its higher nominal electrophilicity—undergoes competing Wurtz coupling to produce 1,2-diphenylethane as an unwanted byproduct, whereas benzyl chloride reacts cleanly with magnesium to yield the desired organometallic reagent [4][5]. This selectivity advantage makes benzyl chloride the reagent of record for introducing benzyl groups via organometallic addition to carbonyl compounds, nitriles, and other electrophiles.

Benzyl Protecting Group Installation for Alcohols and Carboxylic Acids

Benzyl chloride is employed in organic synthesis for introducing the benzyl (Bn) protecting group onto alcohols (yielding benzyl ethers) and carboxylic acids (yielding benzyl esters) [6]. The hydrolytic lability that distinguishes benzyl chloride from chlorobenzene [7] is exploited in this context: the reagent's reactivity with hydroxyl and carboxyl nucleophiles enables efficient protection under basic conditions, while the resulting benzyl ethers and esters remain stable to a wide range of subsequent transformations and are cleaved orthogonally via hydrogenolysis. Optimized phase-transfer hydrolysis conditions (pH 7.2–7.7 or 9.5–10 at 110°C) achieve 95% conversion to benzyl alcohol within 3 hours [8], providing a controlled deprotection route when required.

Pharmaceutical Intermediate and Fine Chemical Synthesis

Benzyl chloride serves as a key building block in pharmaceutical intermediate manufacturing, where procurement specifications demand rigorous impurity control. Commercial benzyl chloride is available at ≥99.0% purity by GC with controlled impurity profiles including benzal chloride (≤0.5%), benzyl alcohol (0.05–0.5%), and toluene (typically <0.01%) . Validated HPLC-DAD methods with detection limits of 11–34 ng/mL enable quantification of benzaldehyde, toluene, α,α-dichlorotoluene, and 2-chlorotoluene impurities [3]. Selection of benzyl chloride with lower impurity levels directly reduces residual products in downstream syntheses, which is critical for applications in benzyl ester plasticizers, flavorants, and pharmaceutical quaternary ammonium compounds [3].

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